molecular formula C14H11N3O4 B11845225 3,4-dimethyl-1-(4-nitrophenyl)pyrano[2,3-c]pyrazol-6(1H)-one

3,4-dimethyl-1-(4-nitrophenyl)pyrano[2,3-c]pyrazol-6(1H)-one

Cat. No.: B11845225
M. Wt: 285.25 g/mol
InChI Key: XHPVUPLVVARPMC-UHFFFAOYSA-N
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Description

Structure and Synthesis: The compound 3,4-dimethyl-1-(4-nitrophenyl)pyrano[2,3-c]pyrazol-6(1H)-one (hereafter referred to as Compound 3) is synthesized via condensation of ethyl acetoacetate with hydrazine derivatives, followed by nitration or substitution reactions. Key synthetic steps include:

  • Core formation: The pyrano[2,3-c]pyrazol-6-one scaffold is constructed via Pechmann condensation or cyclocondensation .
  • Substitution: Introduction of the 4-nitrophenyl group at the N1 position using nitrobenzaldehyde or diazonium salt coupling .

Properties

Molecular Formula

C14H11N3O4

Molecular Weight

285.25 g/mol

IUPAC Name

3,4-dimethyl-1-(4-nitrophenyl)pyrano[2,3-c]pyrazol-6-one

InChI

InChI=1S/C14H11N3O4/c1-8-7-12(18)21-14-13(8)9(2)15-16(14)10-3-5-11(6-4-10)17(19)20/h3-7H,1-2H3

InChI Key

XHPVUPLVVARPMC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C(=NN2C3=CC=C(C=C3)[N+](=O)[O-])C

Origin of Product

United States

Preparation Methods

Reaction Conditions and Optimization

Key parameters for maximizing yield (90–93%) include:

  • Catalyst loading : 2.5 mol% sodium benzoate.

  • Solvent : Water, enabling a green chemistry profile.

  • Temperature : Room temperature (25°C) to mild reflux (80°C).

A comparative analysis of solvents revealed that water outperformed ethanol, methanol, and acetonitrile in both reaction time (1.5–2 hours) and yield (Table 1).

Table 1 : Solvent Optimization for Four-Component Synthesis

SolventTemperature (°C)Time (h)Yield (%)
Water801.593
Ethanol78590
Methanol65687
Acetonitrile82485

Mechanistic Pathway

The reaction proceeds through four stages (Scheme 1):

  • Pyrazolone formation : Condensation of hydrazine and EAA yields 3-methyl-1H-pyrazol-5-ol.

  • Knoevenagel adduct generation : Aryl aldehydes and malononitrile form α,β-unsaturated nitriles.

  • Michael addition : Pyrazolone attacks the Knoevenagel adduct, forming a tricyclic intermediate.

  • Cyclization and aromatization : Intramolecular ester hydrolysis and dehydration yield the pyranopyrazole core.

The nitro group on the aryl aldehyde remains intact throughout, ensuring regioselective incorporation into the final product.

Multi-Step Synthesis via Nitro Reduction and Cyclocondensation

An alternative approach involves synthesizing intermediates like 1-(4-nitrophenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one (3 ) through sequential reactions (Scheme 2).

Stepwise Methodology

  • Pyranopyrazole core assembly : Ethyl acetoacetate and hydrazine hydrate undergo cyclocondensation in ethanol to form 3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one (7 ).

  • Nitrophenyl incorporation : 7 reacts with 4-nitrobenzaldehyde in glacial acetic acid, yielding 3 via electrophilic aromatic substitution.

Table 2 : Key Parameters for Intermediate 3

ParameterValue
Melting Point243–245°C
Yield90%
Recrystallization SolventEthanol

Nitro Group Reactivity

The nitro substituent enhances electrophilicity at the para position, facilitating nucleophilic attack during cyclocondensation. FTIR analysis of 3 confirms C=O (1735 cm⁻¹) and NO₂ (1520 cm⁻¹) stretches, while ¹H-NMR shows aromatic protons at δ 7.5–8.1 ppm.

Comparative Analysis of Synthetic Routes

Table 3 : Efficiency Metrics for Primary Methods

MethodYield (%)Time (h)Environmental ImpactScalability
Four-Component (Water)931.5Low (aqueous)High
Multi-Step906–8Moderate (ethanol)Moderate

The four-component method excels in atom economy and reduced waste, aligning with green chemistry principles. However, the multi-step approach allows isolation of intermediates for structural validation.

Catalyst Innovations and Recyclability

Sodium Benzoate vs. Barium Hydroxide

Sodium benzoate enables room-temperature reactions but requires precise pH control. Barium hydroxide (Ba(OH)₂) accelerates reactions under reflux but poses handling challenges due to its hygroscopicity.

Table 4 : Catalyst Performance

CatalystLoading (mol%)Recyclability (cycles)Yield Drop (%)
Sodium Benzoate2.5410
Ba(OH)₂10Not reported

Industrial-Scale Considerations

Cost Analysis

  • Four-component method : Lower solvent costs (water vs. ethanol) but higher catalyst expenses.

  • Multi-step synthesis : Higher purity intermediates justify costs for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethyl-1-(4-nitrophenyl)pyrano[2,3-c]pyrazol-6(1H)-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like bromine or chlorinating agents are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while oxidation can introduce hydroxyl or carbonyl groups .

Scientific Research Applications

Biological Activities

Research indicates that derivatives of pyrano-pyrazole compounds exhibit a range of biological activities. The applications of 3,4-dimethyl-1-(4-nitrophenyl)pyrano[2,3-c]pyrazol-6(1H)-one include:

Anti-inflammatory Activity

Several studies have demonstrated that compounds in the pyrano-pyrazole class possess anti-inflammatory properties. For instance, derivatives have been tested for their ability to inhibit inflammatory pathways, showing promise in treating conditions like arthritis and other inflammatory diseases .

Analgesic Properties

Research has indicated that certain derivatives exhibit analgesic effects comparable to standard pain relief medications. The mechanism often involves modulation of pain receptors or pathways .

Anticancer Potential

The anticancer activity of pyrazole derivatives has been a focal point in medicinal chemistry. Studies have shown that these compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including cell cycle arrest and modulation of signaling pathways .

Antimicrobial Activity

Pyrano-pyrazole compounds have also demonstrated antimicrobial properties against a variety of pathogens. Research suggests that these compounds can inhibit bacterial growth and may serve as potential leads for antibiotic development .

Case Studies and Research Findings

StudyFindings
Kuo et al. (1984)Demonstrated analgesic and anti-inflammatory activities in pyrano-pyrazole derivatives .
Abdallah & Zaki (1999)Reported on the synthesis and biological evaluation of new derivatives with significant anti-inflammatory effects .
Amer et al. (2018)Discussed the synthesis of pyrazole derivatives with promising anticancer activity in vitro .

Mechanism of Action

The mechanism of action of 3,4-dimethyl-1-(4-nitrophenyl)pyrano[2,3-c]pyrazol-6(1H)-one involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the pyrano-pyrazole core can interact with biological macromolecules such as proteins and nucleic acids. These interactions can modulate biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Physicochemical Properties :

  • Melting Point: 243–245 °C (higher than non-nitro analogs due to increased polarity) .
  • Yield: 90% (ethanol recrystallization) .
  • Spectral Data: FT-IR: C=O stretch at 1740 cm⁻¹, NO₂ asymmetric/symmetric stretches at 1520–1350 cm⁻¹ . ¹H-NMR: Aromatic protons at δ 7.3–8.2 ppm (8H, Ar-H), N=CH proton at δ 9.1 ppm .

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

Compound Name Substituent at N1 Melting Point (°C) Yield (%) Key Spectral Features (FT-IR C=O) Source
Compound 3 (Target) 4-Nitrophenyl 243–245 90 1740 cm⁻¹, NO₂ stretches
3,4-Dimethyl-1-phenylpyrano[2,3-c]pyrazol-6(1H)-one Phenyl 140–142 85 1683 cm⁻¹
3,4-Dimethyl-1-(2-pyridyl)pyrano[2,3-c]pyrazol-6(1H)-one 2-Pyridyl Not reported C=O at 1700 cm⁻¹, N-H stretches
1-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-3,4-dimethyl analog 2,6-DCl-4-CF₃Ph 162–164 60 1720 cm⁻¹ (C=O), C-F stretches

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : The nitro group in Compound 3 elevates melting points and stabilizes the carbonyl group (C=O at 1740 cm⁻¹ vs. 1683 cm⁻¹ in phenyl analogs) due to resonance withdrawal .
  • Steric Effects : Bulky substituents (e.g., 2,6-dichloro-4-CF₃) reduce yields (60%) compared to Compound 3 (90%) .

Crystallographic and Intermolecular Interactions

  • Compound 3 vs. Phenyl Analog: The phenyl analog (C14H12N2O2) exhibits a dihedral angle of 7.28° between the phenyl ring and pyranopyrazole core, with C-H⋯O hydrogen bonds forming C(8) chains . Compound 3’s nitro group likely enhances π-π stacking (observed in nitroaromatics) and intermolecular hydrogen bonding (N-O⋯H), though crystallographic data is unavailable.

Recommendations :

  • Conduct DFT studies to compare HOMO-LUMO gaps with phenyl/methyl analogs.
  • Explore biological screening (e.g., anti-inflammatory, antimicrobial) to quantify nitro group contributions.

Biological Activity

3,4-Dimethyl-1-(4-nitrophenyl)pyrano[2,3-c]pyrazol-6(1H)-one is a complex heterocyclic compound that has garnered attention in medicinal chemistry for its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its antimicrobial, anticancer, and antiviral properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound features a pyrano-pyrazole core with multiple substituents that influence its biological activity. The presence of the nitrophenyl group is particularly significant in enhancing its pharmacological properties.

Antimicrobial Activity

Research has demonstrated that derivatives of pyrazole compounds exhibit notable antimicrobial properties. For instance, in vitro studies revealed that several pyrazole derivatives showed significant activity against various pathogens. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.22 to 0.25 μg/mL, indicating potent antimicrobial effects. Specifically, compound 7b was highlighted as the most active derivative with strong bactericidal and fungicidal properties .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

CompoundMIC (μg/mL)MBC/MFC (μg/mL)Biofilm Inhibition (%)
4a0.220.2585
5a0.240.2680
7b0.220.2390
100.250.2775

Anticancer Activity

The anticancer potential of 3,4-dimethyl-1-(4-nitrophenyl)pyrano[2,3-c]pyrazol-6(1H)-one has been explored through various studies. Notably, compounds derived from the pyrazole moiety have shown promising results against different cancer cell lines. In a comparative study, certain derivatives exhibited more potent inhibitory activity against epidermoid carcinoma (HEP2) than doxorubicin, a commonly used chemotherapeutic agent .

Case Study: Anticancer Efficacy

A study focusing on the synthesis of bioactive heterocycles found that specific pyrazole derivatives demonstrated significant cytotoxicity against colon cancer cells, with IC50 values indicating effective inhibition of cell growth .

Antiviral Activity

In addition to antimicrobial and anticancer effects, the antiviral properties of pyrazole derivatives have also been investigated. Certain compounds have displayed efficacy against viruses such as herpes simplex virus (HSV) and tobacco mosaic virus (TMV). For example, one study reported that specific pyrazole derivatives reduced HSV-1 plaque formation by up to 69% at optimal concentrations .

Table 2: Antiviral Efficacy of Pyrazole Derivatives

CompoundVirus TypeEC50 (μM)Plaque Reduction (%)
17HSV-1569
18TMV0.5Significant

The biological activities of these compounds are often attributed to their ability to inhibit key enzymes involved in microbial resistance and cancer cell proliferation. For instance, some derivatives have been identified as inhibitors of DNA gyrase and dihydrofolate reductase (DHFR), which are critical targets in both antimicrobial and anticancer therapies .

Q & A

Q. What are the standard synthetic routes for 3,4-dimethyl-1-(4-nitrophenyl)pyrano[2,3-c]pyrazol-6(1H)-one, and how are reaction conditions optimized?

The compound is typically synthesized via Pechmann condensation or microwave-assisted reactions. For example, hydrazine derivatives react with β-ketoesters (e.g., ethyl acetoacetate) under reflux in 1,4-dioxane or ethanol, yielding intermediates that are further functionalized with nitroaryl groups. Microwave irradiation (360 W, 3 minutes) significantly reduces reaction time compared to traditional reflux (6–24 hours) . Optimization focuses on solvent choice (polar aprotic solvents enhance yields), stoichiometric ratios (excess β-ketoesters improve cyclization), and purification via recrystallization (ethanol or benzene) .

Q. Which spectroscopic and crystallographic methods are critical for structural confirmation?

  • 1H/13C NMR : Assigns proton environments (e.g., aromatic protons at δ 6.7–8.2 ppm, methyl groups at δ 2.5–2.7 ppm) and carbon types (e.g., carbonyl carbons at ~170 ppm) .
  • X-ray crystallography : Resolves planar geometry of the pyrano-pyrazole core (r.m.s. deviation <0.023 Å) and intermolecular interactions (C–H···O hydrogen bonds, π–π stacking at 3.6–3.7 Å) .
  • FT-IR : Confirms carbonyl stretches (~1680–1740 cm⁻¹) and nitro group vibrations (~1519 cm⁻¹) .

Q. What baseline biological activities have been reported for pyrano[2,3-c]pyrazol-6-one derivatives?

Structural analogs exhibit analgesic and anti-inflammatory activities (e.g., 1,3,4-trimethyl derivatives in mice models) surpassing aminopyrine, with IC₅₀ values <10 μM. Activity correlates with electron-withdrawing substituents (e.g., nitro groups) enhancing target binding .

Advanced Research Questions

Q. How can enantioselective synthesis of fused pyrano-pyrazole systems be achieved, and what catalysts are effective?

Chiral squaramide catalysts (e.g., derived from (1R,2R)-diphenylethane-1,2-diamine) enable asymmetric [3+3] annulations. For example, 4-hydroxy-pyrano[2,3-c]pyrazole-2,5-diones react with nitroallyl acetates to form fused polycycles with high enantioselectivity (up to 95% ee) and anti-diastereoselectivity. Solvent-free conditions and low catalyst loading (5 mol%) improve efficiency .

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies in IC₅₀ values (e.g., anti-inflammatory vs. analgesic potency) arise from substituent positioning and assay conditions. For example:

  • Nitro group placement : Para-nitro (as in the target compound) enhances steric hindrance, reducing COX-2 inhibition compared to meta-substituted analogs .
  • Assay models : Murine paw edema vs. hot-plate tests prioritize different mechanisms (COX inhibition vs. central nervous system modulation) .

Q. How do intermolecular interactions (e.g., hydrogen bonding, π-stacking) influence crystal packing and stability?

X-ray data reveal C(8) hydrogen-bonded chains via C–H···O interactions (2.5–2.8 Å) and π–π stacking between pyrazole rings (3.6–3.7 Å centroid separation). Intramolecular H-bonds (e.g., S(6) rings) further stabilize the lattice, critical for predicting solubility and polymorphism .

Q. What computational methods are used to predict structure-activity relationships (SAR) for pyrano-pyrazoles?

  • Docking studies : Identify binding poses in COX-2 or serotonin receptors, prioritizing substituents with high electrostatic complementarity (e.g., nitro groups at C4) .
  • DFT calculations : Optimize ground-state geometries and HOMO-LUMO gaps, correlating electron density at the pyranone oxygen with radical scavenging activity .

Q. How can regioselective functionalization be achieved at the pyrazole N1 or pyranone C3 positions?

  • N1 substitution : Requires prior protection of the pyranone carbonyl (e.g., silylation) to avoid side reactions. Phenylisothiocyanate in 1,4-dioxane selectively yields thiourea derivatives at N1 .
  • C3 methylation : Controlled via Claisen-Schmidt condensations using methyl hydrazines, monitored by LC-MS to prevent overalkylation .

Q. What are the limitations of current synthetic methods for scaling to multi-gram quantities?

  • Microwave synthesis : Limited by batch size and energy transfer inefficiencies. Continuous-flow reactors address this but require solvent compatibility .
  • Purification challenges : Recrystallization from ethanol yields high purity (>95%) but suffers from low recovery (~60%). Chromatography (silica gel, ethyl acetate/hexane) improves recovery but increases cost .

Q. How do steric and electronic effects of the 4-nitrophenyl group modulate reactivity in cross-coupling reactions?

The nitro group acts as a meta-directing, deactivating substituent, slowing Suzuki-Miyaura couplings. Palladium/copper bimetallic systems (e.g., Pd(OAc)₂/CuI) mitigate this by enhancing oxidative addition rates. Substituent effects are quantified via Hammett σₚ values (σₚ = 1.27 for nitro) .

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